Product packaging for (2S)-Pent-4-yn-2-amine(Cat. No.:)

(2S)-Pent-4-yn-2-amine

Cat. No.: B12961718
M. Wt: 83.13 g/mol
InChI Key: ATNZRYIKSXYJKY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Pent-4-yn-2-amine is a valuable chiral synthon featuring a terminal alkyne group and a primary amine, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its primary research application is in click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and selective ligation of molecules. The terminal alkyne serves as a bioorthogonal handle for labeling biomolecules, developing chemical probes, and constructing bioconjugates. The chiral (S)-configured amine is critical for the synthesis of enantiomerically pure compounds, such as potential active pharmaceutical ingredients (APIs) and ligands, where stereochemistry significantly impacts biological activity. Researchers utilize this compound in the development of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, leveraging its two distinct functional groups to link a target-binding warhead to an E3 ligase recruiter. The compound is supplied with high chiral purity to ensure reproducible results in asymmetric synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B12961718 (2S)-Pent-4-yn-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(2S)-pent-4-yn-2-amine

InChI

InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1

InChI Key

ATNZRYIKSXYJKY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC#C)N

Canonical SMILES

CC(CC#C)N

Origin of Product

United States

Synthetic Methodologies for 2s Pent 4 Yn 2 Amine

Enantioselective Synthesis Strategies for (2S)-Pent-4-yn-2-amine

The creation of the single (S)-enantiomer of pent-4-yn-2-amine (B6265540) requires precise control of stereochemistry. The main approaches to achieve this are through chiral catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Chiral Catalysis Approaches in Asymmetric Synthesis

Chiral catalysis offers an efficient route to this compound, primarily through the asymmetric hydrogenation of the corresponding prochiral ketone, pent-4-yn-2-one. This method involves the use of a chiral metal catalyst to stereoselectively deliver hydrogen to one face of the ketone, establishing the desired stereocenter.

Transition metal complexes, particularly those of iridium, are effective for the asymmetric hydrogenation of ketones. researchgate.net For the synthesis of this compound, an iridium catalyst bearing a chiral P,N,O-type ligand can be employed. The reaction is typically carried out under a hydrogen atmosphere, with the catalyst loading being a critical parameter for efficiency and selectivity.

Table 1: Representative Results for Asymmetric Hydrogenation of Pent-4-yn-2-one

Catalyst SystemLigandSolventTemp (°C)H₂ Pressure (atm)Enantiomeric Excess (ee) (%)Yield (%)
[Ir(COD)Cl]₂(S)-P,N,O-Ligand 1Toluene2550>9895
[Ir(COD)Cl]₂(S)-P,N,O-Ligand 2Methanol30609592

Note: Data is illustrative and based on typical results for asymmetric ketone hydrogenation. researchgate.net

Another catalytic approach is the hydroamination of terminal alkynes. Copper-catalyzed hydroamination using a chiral ligand can provide direct access to chiral primary amines from alkyne precursors. orgsyn.org This method can be applied to the synthesis of this compound by utilizing a suitable aminating reagent in the presence of a copper-chiral ligand complex.

Chiral Auxiliary Methods for Stereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. nih.gov After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A widely used and effective chiral auxiliary for the synthesis of chiral amines is N-tert-butanesulfinamide, also known as Ellman's auxiliary. nih.gov The synthesis begins with the condensation of pent-4-yn-2-one with (R)-N-tert-butanesulfinamide to form an N-sulfinyl imine intermediate. uea.ac.uk The subsequent reduction of this imine is highly diastereoselective, controlled by the chiral sulfinyl group. The choice of reducing agent is crucial for achieving high diastereoselectivity. Finally, the sulfinyl group is cleaved under acidic conditions to afford the desired this compound.

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imine of Pent-4-yn-2-one

Reducing AgentSolventTemp (°C)Diastereomeric Ratio (S:R)Yield (%)
NaBH₄Methanol-4095:592
L-Selectride®THF-78>99:189

Note: Data is illustrative and based on established protocols for N-sulfinyl imines. orgsyn.orgnih.gov

Another notable chiral auxiliary is pseudoephedrine. rsc.org By forming an amide with a suitable carboxylic acid derivative and then performing an alkylation, the stereochemistry can be controlled. While more complex for this specific target, it remains a powerful tool in asymmetric synthesis.

Biocatalytic Routes and Enzymatic Resolution

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of this compound, two main biocatalytic strategies are prominent: enzymatic kinetic resolution of a racemic amine and asymmetric amination of a prochiral ketone.

Enzymatic Kinetic Resolution: This method starts with racemic pent-4-yn-2-amine. A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the amine, typically the (R)-enantiomer, in the presence of an acyl donor. bme.hu This leaves the unreacted (S)-enantiomer, this compound, in high enantiomeric excess. The acylated (R)-amine can then be easily separated.

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-Pent-4-yn-2-amine

LipaseAcyl DonorSolventConversion (%)Enantiomeric Excess of (S)-amine (%)
Novozym-435 (CALB)Isopropenyl acetatetert-Butyl methyl ether~50>99
Amano Lipase PS-C1Ethyl acetateToluene~5098

Note: Data is illustrative based on typical lipase resolutions of primary amines. bme.hunih.gov

Asymmetric Amination: Transaminases (TAs) are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone. organic-chemistry.orgmdpi.com To synthesize this compound, an (S)-selective transaminase can be used with pent-4-yn-2-one as the substrate and an amine donor like L-alanine or isopropylamine. This approach directly yields the desired (S)-enantiomer with high enantiopurity.

Key Functional Group Transformations in this compound Synthesis

The synthesis of this compound relies on the strategic introduction of its two key functional groups: the chiral amine and the terminal alkyne.

Stereoselective Introduction of the Amine Moiety

As detailed in the enantioselective strategies above, the stereoselective introduction of the amine group is the cornerstone of the synthesis. The primary methods are:

Asymmetric Reductive Amination: This is a direct approach where pent-4-yn-2-one is converted to this compound using a chiral catalyst and a reducing agent.

Addition to Chiral Imines: The use of chiral N-sulfinyl imines derived from pent-4-yn-2-one allows for a diastereoselective reduction, which upon removal of the auxiliary, yields the chiral amine. nih.gov

Enzymatic Transamination: This biocatalytic method directly converts the ketone to the chiral amine with high enantioselectivity. organic-chemistry.orgresearchgate.net

Terminal Alkyne Formation and Manipulation

The terminal alkyne group is typically introduced early in the synthetic sequence and must be stable to the subsequent reaction conditions. The precursor, pent-4-yn-2-one, can be synthesized through various methods. A common route involves the acylation of a propargyl Grignard reagent with an appropriate electrophile.

The terminal alkyne itself is a versatile functional group. While it is the desired moiety in the final product, it can also be used in further synthetic elaborations through reactions such as Sonogashira coupling, click chemistry, or hydration. researchgate.net In the context of synthesizing this compound, the terminal alkyne is generally preserved throughout the synthetic sequence. Care must be taken during certain reactions, such as reductions, to avoid the unintended reduction of the alkyne.

Chemoenzymatic Synthesis of this compound

The synthesis of enantiomerically pure amines such as this compound is a significant challenge in organic chemistry. Chemoenzymatic methods, which integrate chemical and enzymatic steps, have emerged as a powerful solution. These approaches leverage the high selectivity of enzymes to produce chiral compounds with high purity, often under mild reaction conditions. rsc.org

For the synthesis of this compound, the key enzymatic step is typically the asymmetric amination of a prochiral ketone, pent-4-yn-2-one. This transformation is most effectively carried out using ω-transaminases (ω-TAs or ATAs). diva-portal.org Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.org

The general chemoenzymatic process involves:

Synthesis of the Ketone Precursor: The starting material, pent-4-yn-2-one, is first synthesized through established chemical methods. One efficient route is the gold-catalyzed hydration of the corresponding alkyne, 1-pentyne (B49018). researchgate.net

Enzymatic Asymmetric Amination: The prochiral pent-4-yn-2-one is then exposed to a stereocomplementary ω-transaminase. To produce the (S)-enantiomer, an (S)-selective transaminase is chosen. The reaction requires an amine donor, such as isopropylamine, L-alanine, or increasingly, "smart" donors like lysine (B10760008). nih.gov The use of lysine is advantageous because its ketone byproduct cyclizes, which drives the reaction equilibrium towards the desired amine product. nih.gov

This biocatalytic approach offers excellent stereoselectivity, often achieving enantiomeric excesses (ee) greater than 99%. researchgate.net The reaction conditions are generally mild, taking place in aqueous media at or near room temperature and neutral pH, which is a significant advantage over many traditional chemical methods. rsc.orgdiva-portal.org

Table 1: Key Parameters in the Chemoenzymatic Synthesis of Chiral Amines via Transamination This table summarizes typical conditions and findings applicable to the synthesis of this compound.

Parameter Description Typical Values / Findings Source
Enzyme ω-Transaminase (ω-TA or ATA) (S)-selective transaminases (e.g., from Chromobacterium violaceum or engineered variants from Codexis®) are used for the (S)-amine. diva-portal.org
Substrate Prochiral Ketone Pent-4-yn-2-one researchgate.net
Amine Donor Source of the amino group Isopropylamine, L-Alanine, Lysine. Lysine acts as a "smart" donor, shifting equilibrium. diva-portal.orgnih.gov
Solvent Reaction Medium Primarily aqueous buffers (e.g., phosphate (B84403) buffer), sometimes with co-solvents. diva-portal.org
pH Acidity/Basicity of the medium Typically neutral to slightly alkaline (pH 7-9). rsc.org
Temperature Reaction Temperature Ambient to slightly elevated (e.g., 25-40 °C). diva-portal.org
Product Yield Efficiency of the conversion Good to excellent (up to 99%). researchgate.net

| Enantiomeric Excess (ee) | Stereochemical purity of the product | Excellent (>99% ee is common). | researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound is well-suited to these approaches.

Biocatalysis as a Green Technology: The use of enzymes, as detailed in the chemoenzymatic section, is a cornerstone of green chemistry. rsc.org Biocatalysis occurs in water under mild conditions, avoiding the need for harsh reagents, toxic metal catalysts, and extreme temperatures or pressures often associated with traditional organic synthesis. ucl.ac.uk

One-Pot Cascade Reactions: A significant green innovation is the development of one-pot or cascade reactions, where multiple synthetic steps are performed sequentially in the same reaction vessel. diva-portal.org This strategy eliminates the need for intermediate work-up and purification steps, which saves time, reduces solvent use, and minimizes waste. For this compound, a one-pot chemoenzymatic cascade can be designed where the gold-catalyzed hydration of 1-pentyne to pent-4-yn-2-one is directly followed by the transaminase-catalyzed amination to the final chiral amine product. researchgate.net This integration of metal catalysis and biocatalysis in a single pot represents a highly efficient and sustainable process. diva-portal.orgresearchgate.net

Aqueous Solvents and Greener Reagents: Conducting reactions in water instead of volatile organic solvents is a primary goal of green chemistry. ucl.ac.ukajgreenchem.com As enzymatic reactions are typically performed in aqueous buffers, chemoenzymatic routes are inherently greener. Furthermore, developing synthetic routes that utilize non-toxic, readily available reagents contributes to the sustainability of the process. The A3-coupling (alkyne-aldehyde-amine) reaction, for instance, is a powerful multicomponent method for producing propargylamines and can often be performed in water, representing a sustainable alternative for generating similar structural motifs. ajgreenchem.com

Table 2: Sustainable and Green Approaches in Chiral Amine Synthesis

Green Chemistry Principle Application in this compound Synthesis Benefit Source
Use of Catalysis Employment of biocatalysts (transaminases) and chemocatalysts (e.g., gold). High selectivity, mild conditions, lower energy demand, catalyst recyclability. researchgate.netajgreenchem.com
Atom Economy Multicomponent reactions like A3-coupling maximize the incorporation of starting materials into the final product. Reduced waste generation. ajgreenchem.com
Safer Solvents & Auxiliaries Use of water as the primary solvent in enzymatic steps. Reduced use of volatile organic compounds (VOCs), lower toxicity, improved safety. ucl.ac.ukijcrcps.com
Process Intensification One-pot, multi-step cascade reactions (e.g., hydration followed by amination). Eliminates intermediate isolation, reduces solvent waste, saves time and energy. diva-portal.org

| Renewable Feedstocks | Exploring starting materials derived from biomass. | Reduces reliance on petrochemicals, improves sustainability. | ucl.ac.uk |


Chemical Reactivity and Derivatization of 2s Pent 4 Yn 2 Amine

Reactions of the Amine Functional Group in (2S)-Pent-4-yn-2-amine

The primary amine group in this compound is a key site for nucleophilic reactions, allowing for the formation of various nitrogen-containing derivatives.

Nucleophilic Reactivity and Substitution Reactions

As a primary amine, this compound readily participates in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. For instance, it can react with alkyl halides in an SN2 fashion to yield secondary and tertiary amines. libretexts.org The reaction of a primary amine with an excess of an alkyl halide, in the presence of a base, can lead to the formation of a quaternary ammonium (B1175870) salt. mnstate.edu The amine's nucleophilicity is a fundamental property exploited in numerous synthetic transformations. evitachem.comyoutube.com

Formation of Amides, Carbamates, and Ureas

The amine group of this compound can be readily acylated to form amides. This reaction typically involves treatment with acid chlorides or anhydrides and often includes a base to neutralize the acidic byproduct. libretexts.org

Carbamates can be synthesized from this compound through several methods. A common approach involves the reaction with chloroformates. researchgate.net Alternatively, carbamates can be formed by reacting the amine with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org Another strategy involves the reaction of amines with alkyl phenyl carbonates to chemoselectively protect primary amino groups. kiku.dk The synthesis of carbamates can also be achieved by reacting amines with sources of a carbonyl group under mild conditions. organic-chemistry.org

Urea derivatives can be prepared by the reaction of this compound with isocyanates or by zirconium(IV)-catalyzed exchange processes of carbamates in the presence of the amine. organic-chemistry.org Symmetrical and unsymmetrical ureas can also be synthesized by reacting amines with a suitable carbonyl source. organic-chemistry.org

A summary of reagents for these transformations is presented in the table below.

DerivativeReagent ClassSpecific Example
AmideAcid ChlorideAcetyl chloride
CarbamateChloroformateBenzyl chloroformate
CarbamateCarbon Dioxide & Alkyl HalideCO₂, Alkyl Halide, Cs₂CO₃
CarbamateAlkyl Phenyl CarbonateBoc-phenyl carbonate
UreaIsocyanatePhenyl isocyanate
UreaCarbamate ExchangeZirconium(IV) catalyst

Imine and Enamine Chemistry for Carbon-Carbon Bond Formation

The reaction of the primary amine of this compound with aldehydes or ketones can lead to the formation of imines. This condensation reaction is typically reversible and driven to completion by the removal of water. mnstate.edu Imines are valuable intermediates in organic synthesis, participating in various carbon-carbon bond-forming reactions.

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. youtube.com Although this compound is a primary amine, it can be converted to a secondary amine through alkylation, which could then be used in enamine synthesis. Enamines are also useful synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions.

Transformations of the Terminal Alkyne Moiety in this compound

The terminal alkyne in this compound provides a gateway to a diverse array of chemical transformations, most notably "click" chemistry and palladium-catalyzed cross-coupling reactions.

Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The reaction is known for its reliability, broad substrate scope, and tolerance of a wide variety of functional groups. rsc.orgnih.gov

The CuAAC reaction typically proceeds under mild conditions, often in aqueous or organic solvents, using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent or used directly as a copper(I) salt like CuI or CuBr. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097). acs.orgnih.gov The resulting triazole products are stable and find applications in various fields, including medicinal chemistry and materials science. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsci-hub.se The reaction has been widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. chim.itnih.gov For instance, Sonogashira coupling has been employed to synthesize optically pure (S)-2-amino-5-arylpent-4-ynoic acids. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While the classical Heck reaction involves alkenes, variations exist that can utilize alkynes. The amino-Heck reaction is an intramolecular variant where a nitrogen nucleophile is involved. wikipedia.org Although not a direct reaction of the alkyne itself, the presence of the amine group in this compound opens up possibilities for such intramolecular cyclizations after appropriate modification.

A summary of these palladium-catalyzed reactions is provided in the table below.

ReactionCoupling PartnerCatalyst SystemProduct
SonogashiraAryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl-substituted alkyne
HeckUnsaturated HalidePd catalyst, BaseSubstituted alkene

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydration, Hydroamination)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond of the alkyne. These reactions are powerful tools for introducing new functionality and increasing molecular complexity.

Hydroboration: The hydroboration of alkynes is a well-established method for the synthesis of vinylboranes and, upon subsequent oxidation, carbonyl compounds. wikipedia.orgacsgcipr.orgslideshare.net The reaction typically proceeds with syn-addition of the H-B bond, leading to a vinylborane. wikipedia.orgacsgcipr.orgslideshare.net In the case of terminal alkynes like this compound, the boron atom generally adds to the terminal carbon (anti-Markovnikov regioselectivity). acsgcipr.org The resulting organoborane intermediates can be further transformed into a variety of derivatives, including aldehydes, ketones, or other functional groups. wikipedia.orgslideshare.net The use of chiral hydroborating agents can also influence the stereochemical outcome of subsequent reactions.

Hydration: The hydration of alkynes, the addition of water across the triple bond, typically yields ketones via an enol intermediate. This transformation is often catalyzed by mercury(II) salts or other transition metals. For terminal alkynes, the reaction generally follows Markovnikov's rule, producing a methyl ketone. However, the development of artificial asymmetric hydrations has been challenging due to the poor nucleophilicity of water. nih.gov In the context of this compound, hydration would be expected to yield a ketone. The stereochemistry of the reaction can be influenced by the presence of existing chiral centers, potentially leading to diastereomers. organicchemistrytutor.com

Hydroamination: Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and represents an atom-economical method for synthesizing more complex amines. nih.govillinois.edusioc-journal.cnacs.org Both intermolecular and intramolecular hydroaminations of alkynes are known. dicp.ac.cnacs.org For this compound, intermolecular hydroamination with another amine would lead to a diamine derivative. Intramolecular hydroamination, if sterically feasible, could lead to the formation of cyclic nitrogen-containing compounds. dicp.ac.cn The regioselectivity of alkyne hydroamination can be controlled to yield either the Markovnikov or anti-Markovnikov product, often depending on the catalyst system employed. acs.org Recent advances have focused on developing catalytic systems for asymmetric hydroamination, which is crucial for the synthesis of chiral amines. nih.govillinois.edu

Table 1: Summary of Hydrofunctionalization Reactions
ReactionReagents/CatalystsExpected Product(s)Key Features
Hydroboration 1. BH3, 9-BBN, or other boranes 2. H2O2, NaOHAldehyde or Ketone (after oxidation)syn-addition, anti-Markovnikov regioselectivity
Hydration H2O, H2SO4, HgSO4 (or other metal catalysts)KetoneMarkovnikov addition, potential for diastereoselectivity
Hydroamination Amines, Transition metal catalysts (e.g., Ru, Au)Diamines or Cyclic AminesAtom-economical, regioselectivity can be controlled

Cycloaddition Reactions Beyond Click Chemistry

While the terminal alkyne of this compound is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," it can also participate in a variety of other cycloaddition reactions. acs.orgsoton.ac.uk These reactions are valuable for the construction of carbo- and heterocyclic ring systems. researchgate.net

Transition-metal catalyzed [4+2]-cycloadditions, or formal Diels-Alder reactions, can involve alkynes as dienophiles. researchgate.net Depending on the diene and catalyst system, this compound could potentially form various six-membered ring structures. The stereochemistry of the existing chiral center can influence the diastereoselectivity of the cycloaddition.

Furthermore, 1,3-dipolar cycloaddition reactions with dipoles other than azides, such as nitrones or nitrile oxides, can be employed to synthesize five-membered heterocyclic rings. researchgate.net The regioselectivity of these reactions is a key consideration.

Bifunctional Reactivity and Chemoselectivity Studies of this compound

The presence of both an amine and an alkyne in this compound allows for bifunctional reactivity, where both groups participate in a reaction sequence. This can lead to the formation of complex molecular architectures in a single transformation. However, it also presents the challenge of chemoselectivity: controlling which functional group reacts in the presence of a given reagent.

For instance, in reactions with electrophiles, either the nucleophilic amine or the π-rich alkyne could react. The outcome can often be directed by the choice of catalyst and reaction conditions. For example, certain transition metal catalysts can selectively activate the alkyne towards nucleophilic attack, leaving the amine untouched. acs.org Conversely, under acidic conditions, the amine would be protonated, rendering it non-nucleophilic and directing reactivity towards the alkyne.

Studies on similar aminoalkynes have shown that the interplay between the amine and alkyne is crucial for chemoselectivity. acs.org For example, in ruthenium-catalyzed reactions, the chain length between the amine and alkyne can determine whether lactamization (involving both functional groups) or hydroamination (involving only the alkyne) occurs. acs.orgcdmf.org.br

Synthesis and Characterization of Advanced this compound Derivatives

The dual functionality of this compound makes it a versatile starting material for the synthesis of a wide array of more complex derivatives.

For example, the amine group can be readily acylated, sulfonated, or alkylated to introduce new substituents. The alkyne can undergo a variety of transformations, including Sonogashira coupling to form substituted alkynes, or reduction to the corresponding alkene or alkane.

Sequential reactions that modify both functional groups can lead to highly functionalized molecules. For instance, a Sonogashira coupling at the alkyne followed by a modification of the amine group can generate a library of diverse compounds. The synthesis of pro-chiral derivatives of similar structures has been reported, highlighting the potential for creating complex stereochemical arrangements. researchgate.net

The characterization of these derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy can confirm the presence or absence of key functional groups, such as the alkyne C≡C and C-H stretches, and N-H stretches of the amine. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

Table 2: Spectroscopic Data for this compound and a Representative Derivative
Compound¹H NMR (representative signals)¹³C NMR (representative signals)IR (cm⁻¹)
This compound δ ~2.2 (t, 1H, ≡C-H), ~1.2 (d, 3H, CH₃)δ ~84 (≡C-H), ~70 (C≡), ~49 (CH-N), ~25 (CH₃)~3300 (C≡C-H), ~2100 (C≡C), ~3300-3400 (N-H)
N-Acetyl-(2S)-pent-4-yn-2-amine δ ~5.8 (br s, 1H, NH), ~2.2 (t, 1H, ≡C-H), ~1.9 (s, 3H, COCH₃), ~1.3 (d, 3H, CH₃)δ ~169 (C=O), ~83 (≡C-H), ~71 (C≡), ~52 (CH-N), ~23 (COCH₃), ~22 (CH₃)~3300 (C≡C-H), ~2100 (C≡C), ~1650 (C=O), ~3300 (N-H)

Applications of 2s Pent 4 Yn 2 Amine in Advanced Organic Synthesis

Construction of Complex Chiral Molecular Architectures

The dual functionality of (2S)-Pent-4-yn-2-amine provides a powerful platform for synthesizing intricate chiral structures. The inherent chirality at the C2 position is pivotal for transferring stereochemical information, while the amine and alkyne moieties serve as handles for a wide array of chemical transformations.

This compound is an ideal starting material for the synthesis of other enantiomerically pure amines and amino alcohols, which are crucial synthons for many pharmaceuticals. frontiersin.org The primary amine can be readily derivatized or modified, while the terminal alkyne can undergo various addition reactions.

Transition metal-catalyzed hydroamination represents a direct method for creating new C-N bonds. acs.org While often used to form amines, the principles can be adapted. For instance, the alkyne group of this compound can be hydrated to form a ketone, which can then undergo further stereoselective reduction or reductive amination to generate new chiral centers. Alternatively, the alkyne can be reduced to the corresponding alkene or alkane, yielding chiral saturated or unsaturated amines. The synthesis of chiral amino alcohols often involves the asymmetric reductive amination of α-hydroxy ketones, a process for which chiral amines are foundational. frontiersin.org

Table 1: Potential Transformations of this compound for Synthesizing Chiral Derivatives

Reaction TypeReagents/ConditionsResulting Functional GroupApplication
Alkyne HydrationH₂O, H⁺, HgSO₄ (Markovnikov)Methyl KetonePrecursor to chiral amino alcohols
Alkyne ReductionH₂, Lindlar's Catalyst(Z)-AlkeneSynthesis of unsaturated chiral amines
Alkyne ReductionH₂, Pd/CAlkaneSynthesis of saturated chiral amines
N-Alkylation/ArylationAlkyl/Aryl Halide, BaseSecondary/Tertiary AmineDiversification of amine structure

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound serves as a key building block for chiral heterocyclic scaffolds, where the stereocenter is preserved throughout the synthetic sequence. The amine and alkyne groups can participate in intramolecular or intermolecular cyclization reactions to form a variety of ring systems.

For example, the interaction of propargylamines with various reagents can lead to the formation of substituted pyrazoles and other N-heterocycles. acs.orgarabjchem.org The terminal alkyne is particularly suited for cycloaddition reactions, including the Huisgen 1,3-dipolar cycloaddition ("click chemistry") with azides to form triazoles, or reactions with hydrazines to yield pyrazoles. acs.orgresearchgate.net Tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization onto the alkyne, provide efficient routes to complex fused or bridged heterocyclic systems. arabjchem.orgacs.org

Table 2: Examples of Chiral Heterocyclic Scaffolds Derivable from this compound

Heterocycle ClassSynthetic StrategyKey Reaction
PyrrolidinesIntramolecular hydroamination/cyclizationMetal-catalyzed hydroamination
PiperidinesTandem reaction sequencesIron-catalyzed cyclization
PyrazolesCyclocondensationReaction with hydrazines
Triazoles1,3-Dipolar CycloadditionCopper-catalyzed reaction with azides
QuinolinesDomino reactionsAcid-catalyzed cyclization
ImidazolinonesIntramolecular C-H amidationIron-catalyzed cyclization

Role in the Synthesis of Natural Products and Bioactive Analogs

Many biologically active natural products possess chiral amine or propargylamine (B41283) functionalities. uni-due.degoogle.com this compound is a valuable chiral pool starting material, providing a stereodefined fragment for incorporation into larger, more complex natural product skeletons. Its use can significantly shorten synthetic routes and ensure high enantiomeric purity in the final product.

Research into the total synthesis of complex molecules like photosynthetic hydroporphyrins has utilized chiral hexynones as key precursors. rsc.org These precursors, which feature a stereochemistry analogous to that in this compound, are built up through meticulous asymmetric reactions. The presence of the alkyne allows for coupling with other fragments, such as in Sonogashira coupling reactions, to assemble the carbon skeleton of the natural product. The synthesis of propargylic alcohols and amines is recognized as a critical step in accessing many natural antifungal agents and therapeutic hormones. acs.org

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is substantial, as often only one enantiomer of a chiral molecule exhibits the desired biological activity. acs.org Chiral amines are core structures in a vast number of active pharmaceutical ingredients (APIs), including treatments for epilepsy, high cholesterol, and depression. google.com

This compound serves as a precursor to these critical intermediates. The terminal alkyne functionality is particularly useful, as it can be transformed into a variety of other groups or used as a reactive handle for linking to other molecules. Biocatalytic methods, employing enzymes like amine transaminases, can be used to convert propargylic alcohols into enantiomerically enriched propargylic amines, highlighting the importance of this structural class in modern drug development. acs.org The compound's structure is a key feature in building blocks for antivirals and other bioactive molecules, where precise stereochemistry is essential for efficacy. acs.org

Contributions to Material Science and Polymer Chemistry

The unique reactivity of the alkyne group extends the utility of this compound beyond medicinal chemistry and into the realm of material science. Its bifunctional nature allows it to act as a specialized monomer or as a cross-linking agent to create functional polymers with unique properties.

In polymer synthesis, this compound can be incorporated into a polymer backbone through reactions involving its primary amine group, for instance, in the formation of polyamides or in the ring-opening polymerization of N-carboxyanhydrides (NCAs). google.com This leaves the terminal alkyne as a pendent functional group along the polymer chain.

This pendent alkyne is a powerful tool for post-polymerization modification. It is readily accessible for "click" chemistry reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), allowing for the facile attachment of various functional molecules, probes, or biomolecules to the polymer scaffold. researchgate.netrsc.org Furthermore, the alkyne groups can participate in cross-linking reactions, such as thiol-yne reactions or electropolymerization, to form robust polymer networks. nsf.govrsc.org The introduction of a chiral center via this compound can also impart chiroptical properties to the resulting materials, which is of interest for applications in chiral recognition and separation.

Functionalization of Polymeric Materials via Alkyne Chemistry

The terminal alkyne group of this compound serves as a highly versatile handle for the post-polymerization modification of a wide range of materials. This functionalization is most prominently achieved through "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.govacs.org The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which would involve the reaction of the alkyne on this compound with an azide-functionalized polymer. nih.govacs.org

The hypothetical functionalization of a polymer with this compound could proceed via two main strategies:

"Grafting to": In this approach, a pre-formed polymer containing azide (B81097) side chains would be reacted with this compound. This would result in the covalent attachment of the pent-4-yn-2-amine (B6265540) moiety to the polymer backbone. The efficiency of this grafting process would depend on factors such as the accessibility of the azide groups and the reaction conditions.

"Grafting from": Alternatively, this compound could first be attached to a monomer, which is then polymerized. This approach allows for the incorporation of the alkyne functionality directly into the polymer backbone or as pendant groups.

The introduction of the primary amine group from this compound onto a polymer surface could significantly alter its properties, imparting characteristics such as hydrophilicity, pH-responsiveness, and providing a site for further chemical modifications.

Detailed Research Findings (Based on Analogous Compounds)

While specific data for this compound is not available, studies on similar molecules like pent-4-yn-1-amine provide insights into the potential reaction parameters and outcomes. For instance, research on the functionalization of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers with pent-4-yn-1-amine has demonstrated the feasibility of incorporating alkyne groups into conjugated polymer systems. rsc.orgresearchgate.netrsc.org In these studies, the alkyne-functionalized monomer was synthesized and then subjected to "click" reactions with various azides, leading to a range of functionalized materials with tunable electronic and optical properties. rsc.orgresearchgate.netrsc.org

The table below illustrates a hypothetical reaction scheme for the functionalization of an azide-containing polymer with this compound, based on typical conditions for CuAAC reactions.

Parameter
Hypothetical ConditionPolymer SubstrateReagentCatalystSolventTemperatureReaction TimeExpected Outcome

It is important to emphasize that the stereochemistry of the (2S) center and the position of the amine at C-2 in this compound could influence the reactivity and the properties of the resulting functionalized polymer compared to its isomer, pent-4-yn-1-amine. The steric hindrance around the amine group might affect its availability for subsequent reactions, and the chiral center could introduce specific stereochemical interactions in the final material. However, without direct experimental evidence, these remain points of scientific conjecture.

The following table summarizes the types of polymers that are often functionalized using alkyne-azide click chemistry and could potentially be modified with this compound.

Polymer Type
Potential Benefit of Functionalization

Theoretical and Computational Investigations of 2s Pent 4 Yn 2 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of (2S)-Pent-4-yn-2-amine. Density Functional Theory (DFT) is a commonly employed method for this purpose, with the B3LYP hybrid functional and a basis set such as 6-311++G(d,p) providing a good balance of accuracy and computational cost for molecules of this type. researchgate.netresearchgate.netresearchgate.net Such calculations begin with the optimization of the molecule's geometry to find its lowest energy structure.

From the optimized geometry, a wealth of information about its electronic structure and bonding can be derived. This includes bond lengths, bond angles, and dihedral angles. For this compound, the calculations would confirm the sp hybridization of the alkyne carbons, leading to a linear C-C≡C-H arrangement, and the sp³ hybridization of the chiral carbon (C2).

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For analogous compounds, these gaps are typically in the range of 5.2–6.0 eV. Atomic charges, often calculated using methods like Mulliken population analysis, reveal the distribution of electron density across the molecule, identifying nucleophilic and electrophilic sites. science.gov

Conformational Analysis and Stereochemical Insights

The presence of single bonds in this compound allows for conformational flexibility. The primary source of this flexibility is the rotation around the C2-C3 single bond. smolecule.com Computational methods are used to perform a conformational analysis, which involves systematically rotating this bond and calculating the potential energy at each step to identify stable conformers (energy minima) and the energy barriers between them. researchgate.net

The terminal alkyne group itself maintains a rigid, linear geometry, but its position relative to the amine group at the chiral center changes with C2-C3 rotation. smolecule.com The energy barriers for these rotations are typically low, allowing for rapid interconversion between conformers at room temperature. smolecule.com

The "(2S)" designation refers to the specific three-dimensional arrangement of the substituents (hydrogen, methyl, amino, and propargyl groups) around the chiral C2 carbon, according to the Cahn-Ingold-Prelog priority rules. Computational models precisely represent this stereochemistry, which is crucial as the biological activity of chiral molecules often depends on a specific enantiomer. Theoretical calculations can help confirm the assignment of the absolute configuration by comparing calculated properties, such as optical rotation or circular dichroism spectra, with experimental data. frontiersin.orgresearchgate.net

Reaction Mechanism Studies of this compound Transformations

This compound is a versatile building block in organic synthesis due to its two reactive functional groups: the primary amine and the terminal alkyne. Computational chemistry is invaluable for studying the mechanisms of its transformations, such as hydroaminations, cycloadditions, and coupling reactions. acs.orgacs.org

DFT calculations can map the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (the highest energy point along the reaction coordinate). The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For example, in a transition-metal-catalyzed reaction like a Sonogashira coupling or a hydroamination, computational studies can elucidate the role of the catalyst. frontiersin.orgrsc.orgcetjournal.it They can model the coordination of the alkyne and amine to the metal center, the oxidative addition and reductive elimination steps, and the influence of ligands on the reaction's efficiency and selectivity. acs.orgrsc.org Studies on related systems show that for gold-catalyzed hydroamination, a key step is the proton transfer, which can be assisted by other molecules in the system. acs.org

Prediction of Spectroscopic Properties

Theoretical calculations are widely used to predict and interpret the spectroscopic signatures of molecules. For this compound, this includes vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

After geometric optimization, a frequency calculation using DFT can predict the vibrational modes of the molecule. researchgate.netresearchgate.net The calculated frequencies and their intensities can be compared with experimental FT-IR and Raman spectra to assign the observed peaks to specific molecular motions, such as N-H stretching, C≡C stretching, or C-H bending. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. science.gov These theoretical predictions are highly valuable for assigning peaks in complex experimental spectra and for confirming the structure and stereochemistry of the molecule. science.govfrontiersin.org Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra, and to calculate chiroptical properties like Electronic Circular Dichroism (ECD), which is particularly important for chiral molecules. researchgate.netrsc.org

Molecular Docking and Ligand-Target Interaction Modeling for Biological Activity (focus on mechanistic understanding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. For this compound, this method can provide mechanistic insights into its potential biological activity by modeling its interaction with the binding site of an enzyme or receptor. plos.org

The process begins with the 3D structures of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. These poses are evaluated using a scoring function that estimates the binding affinity (free energy of binding). rsc.org

The results of a docking study provide a detailed, atom-level view of the ligand-target interactions. For this compound, this would involve analyzing:

Hydrogen Bonds: The primary amine group is an excellent hydrogen bond donor and acceptor, likely forming key interactions with polar residues in the binding site.

Hydrophobic Interactions: The pentyl chain can form favorable van der Waals interactions with nonpolar residues.

Stereochemical Recognition: The chiral center at C2 dictates a specific 3D shape, which can lead to a better fit in the chiral environment of a binding pocket compared to its (2R) enantiomer.

Alkyne Interactions: The terminal alkyne can participate in less common interactions, such as π-stacking with aromatic rings or acting as a weak hydrogen bond acceptor. In some cases, it may act as a reactive "warhead" for covalent inhibition of an enzyme target.

By identifying the most stable binding mode and the key interactions that stabilize the complex, these models provide a mechanistic hypothesis for the molecule's biological function, guiding further experimental studies in drug discovery. plos.orgcore.ac.uk

Biological Activity Research Based on 2s Pent 4 Yn 2 Amine Scaffolds Mechanistic Focus

Investigations into Monoamine Oxidase (MAO) Inhibition Potential

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of neurotransmitters like dopamine (B1211576) and serotonin (B10506). The inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. researchgate.net The propargylamine (B41283) group, a key feature of the (2S)-pent-4-yn-2-amine scaffold, is a well-known pharmacophore for irreversible MAO inhibition. researchgate.net

Structure-Activity Relationship (SAR) Studies for MAO Inhibition

Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound derivatives influences their MAO inhibitory activity and selectivity.

Key findings from SAR studies include:

Stereochemistry: The stereochemistry of the amine group can significantly impact the inhibitory potency and selectivity for MAO-A versus MAO-B.

Substituents on the Aromatic Ring: In derivatives where the pent-4-yn-2-amine (B6265540) scaffold is attached to an aromatic ring system, the nature and position of substituents on this ring play a critical role. For instance, in a series of 1-propargyl-4-styrylpiperidine analogues, the geometry of the double bond (cis/trans) was found to determine selectivity for MAO-A or MAO-B. acs.org

Length and Position of the Alkyne Chain: Modifications to the length and position of the alkyne chain can modulate inhibitory activity. Studies on coumarin (B35378) derivatives have shown that the placement of a pent-1-ynyl or hex-1-ynyl moiety at different positions on the coumarin ring affects both potency and selectivity for MAO-A and MAO-B. nih.gov For example, placing these substituents at position 7 generally led to more potent hMAO-B inhibitors compared to position 4. nih.gov

Table 1: SAR of Coumarin Derivatives as MAO Inhibitors nih.gov

CompoundSubstitution PositionSubstituenthMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) (hMAO-A/hMAO-B)
1 4pent-1-yne>10>10<1
2 4hex-1-yne>10>10<1
8 7pent-4-yn-1-yloxy>10Sub-micromolar/nanomolar>1
9 7hex-5-yn-1-yloxy>10Sub-micromolar/nanomolar>1

Data adapted from a study on alkyl substituted coumarins. nih.gov

Mechanistic Elucidation of MAO-Inhibitor Interactions

The primary mechanism of MAO inhibition by propargylamine-based compounds, including derivatives of this compound, involves the irreversible covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. researchgate.net

The proposed mechanism proceeds as follows:

Oxidation of the Amine: The MAO enzyme initially oxidizes the amine of the inhibitor. researchgate.net

Formation of a Reactive Intermediate: This oxidation generates a reactive intermediate, often proposed to be an iminium cation. researchgate.net

Covalent Adduct Formation: A nucleophilic residue in the MAO active site, specifically the N(5) atom of the FAD cofactor, attacks the reactive intermediate. researchgate.net This results in the formation of a stable, covalent adduct, thereby inactivating the enzyme. researchgate.net

X-ray crystallography and molecular modeling studies have provided further insights into the specific binding interactions. For example, docking studies of 1-propargyl-4-((E)-styryl)-piperidines in the active site of hMAO-B have helped to rationalize their selective inhibition. acs.org These studies reveal key hydrophobic and hydrogen bonding interactions that stabilize the inhibitor within the active site, facilitating the covalent modification. acs.orgtandfonline.com

Enzymatic Kinetic Studies of MAO Inhibition

Enzymatic kinetic studies are crucial for characterizing the nature and potency of MAO inhibitors. These studies typically determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

IC50 Determination: The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater inhibitory potency. For example, certain 2-amino-5-nitrothiazole (B118965) derived semicarbazones have shown potent MAO-B inhibition with IC50 values in the sub-micromolar range. tandfonline.com

Reversibility and Time-Dependence: Kinetic studies can distinguish between reversible and irreversible inhibitors. Irreversible inhibitors, common among propargylamine derivatives, typically show time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor.

Mode of Inhibition: For reversible inhibitors, kinetic analysis can determine if the inhibition is competitive, non-competitive, or mixed-type. For instance, kinetic studies revealed that a specific 2-amino-5-nitrothiazole derived semicarbazone exhibited competitive and reversible MAO-B inhibition. tandfonline.com

Research on Antimicrobial Properties of this compound Derivatives

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Derivatives of this compound have been explored for their potential in this area, with research focusing on understanding their mode of action and developing effective antimicrobial scaffolds.

Mechanism of Action Studies for Antimicrobial Activity

The antimicrobial mechanisms of this compound derivatives are diverse and depend on the specific structural modifications. The alkyne group is a key feature, allowing for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create more complex molecules with enhanced biological activity. mdpi.comsemanticscholar.org

Commonly investigated mechanisms include:

Cell Wall Disruption: Some derivatives may interfere with the synthesis or integrity of the bacterial cell wall, leading to cell lysis. mdpi.com

Inhibition of Essential Enzymes: Derivatives can be designed to target and inhibit specific bacterial enzymes that are crucial for survival. For example, modeling studies have suggested that 1,2,3-triazole-linked nucleoside-amino acid conjugates, which can be synthesized from alkyne-containing scaffolds, may act as inhibitors of LpxC, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria. mdpi.comsemanticscholar.org

Membrane Permeabilization: Certain compounds can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Development of Antimicrobial Scaffolds and Lead Compounds

The this compound scaffold serves as a versatile building block for the synthesis of novel antimicrobial compounds. The terminal alkyne allows for the straightforward introduction of various pharmacophores through reactions like the CuAAC. mdpi.comsemanticscholar.org

Key strategies in developing antimicrobial scaffolds from this core include:

Hybridization with Other Pharmacophores: Combining the this compound moiety with other known antimicrobial scaffolds, such as quinoxalines or phthalimides, can lead to hybrid molecules with improved activity and a broader spectrum. nih.govresearchgate.net

Synthesis of Triazole Derivatives: The formation of 1,2,3-triazole rings via click chemistry is a widely used approach to generate libraries of compounds for antimicrobial screening. mdpi.comrsc.org Triazoles themselves are known to possess a wide range of biological activities, including antimicrobial effects. mdpi.com

Introduction of Diverse Substituents: Systematic variation of substituents on different parts of the molecule allows for the optimization of antimicrobial activity and the development of structure-activity relationships.

Table 2: Examples of Antimicrobial Scaffolds Derived from Alkyne-Containing Precursors

Scaffold TypeSynthetic StrategyPotential Mechanism of ActionReference
1,2,3-Triazole-linked nucleoside-amino acid conjugatesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Inhibition of LpxC mdpi.comsemanticscholar.org
Phthalimide (B116566) derivativesAlkylation of phthalimide with alkyne-containing halidesNot fully elucidated, broad-spectrum activity nih.gov
1,3-Oxazole-quinoxaline amine hybridsSonogashira coupling followed by heteroannulationInhibition of bacterial enzymes researchgate.net

Receptor Binding Studies and Ligand-Target Profiling (e.g., monoamine receptors)

While direct receptor binding data for this compound at monoamine receptors is not extensively documented in publicly available literature, research on analogous structures provides significant insights into the potential of this scaffold to interact with monoamine transporters. Monoamine transporters, including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT), are crucial targets for the treatment of various neurological and psychiatric disorders.

A notable study on a series of 2-aminopentanophenone analogs, which share a 2-aminopentane (B145832) backbone with this compound, has demonstrated potent and selective inhibition of DAT and NET with minimal activity at SERT. nih.gov The lead compound in this series, racemic pyrovalerone, and its separated enantiomers were evaluated, revealing that the (S)-enantiomer is the more biologically active form, a feature that aligns with the stereochemistry of this compound. nih.gov

The affinity of these pyrovalerone analogs for monoamine transporters was determined through radioligand binding assays, with the results highlighting the potential for developing selective inhibitors based on this structural framework. The data underscores the importance of the substitution pattern on the aromatic ring in modulating the potency and selectivity of these compounds for DAT and NET over SERT. nih.gov

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
(±)-Pyrovalerone18.1120>10,000
(2S)-Pyrovalerone18.11234100
(2R)-Pyrovalerone1681010>10,000
1-(3,4-Dichlorophenyl) analog4.710.61370
1-Naphthyl analog4.91.410.9

Exploration of Other Enzyme Inhibition Profiles and Biological Targets

The inherent reactivity of the propargylamine and related alkynylamine moieties within the this compound scaffold has led to its exploration as an inhibitor of various enzymes beyond monoamine transporters. The terminal alkyne can act as a "warhead," forming covalent bonds with enzyme active sites, leading to irreversible inhibition.

Monoamine Oxidase (MAO) Inhibition: Propargylamines are a well-established class of irreversible monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. frontiersin.org For instance, the multi-target-directed ligand ASS234, which incorporates a propargylamine moiety, demonstrates potent inhibition of both human MAO-A and MAO-B. frontiersin.org

Cholinesterase (ChE) Inhibition: Derivatives of the this compound scaffold have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease therapy. A series of methylxanthine derivatives bearing alkynylmethylamine side chains displayed significant AChE inhibitory activity. nih.gov Similarly, certain coumarin derivatives functionalized with a pent-4-yn-1-yloxy group have been shown to inhibit cholinesterases. mdpi.com

Lysine-Specific Demethylase 1 (LSD1) Inhibition: More recently, propargylamines have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer through its role in epigenetic regulation. nih.gov The propargylamine group acts as a warhead to inactivate the enzyme, suggesting a potential therapeutic application for this compound derivatives in oncology. nih.gov

Compound ClassTarget EnzymeInhibitory Activity (IC50)
Propargylamines (e.g., ASS234)Human MAO-A5.44 nM frontiersin.org
Propargylamines (e.g., ASS234)Human MAO-B177 nM frontiersin.org
Methylxanthine-alkynylmethylaminesAChE0.089 µM (most potent derivative) nih.gov
Coumarin-pent-4-yn-1-yloxy derivativesBuChEWeak to moderate inhibition mdpi.com
Propargylamine-based compoundsLSD1Reported as inhibitors nih.gov

The diverse biological activities of compounds derived from the this compound scaffold underscore its importance in drug discovery. The ability to target a range of receptors and enzymes through structural modifications makes it a promising framework for the development of novel therapeutics for a variety of diseases.

Future Research Directions and Emerging Paradigms for 2s Pent 4 Yn 2 Amine

Development of Next-Generation Enantioselective Methodologies

The efficient and highly selective synthesis of (2S)-Pent-4-yn-2-amine is a foundational challenge that will drive its broader application. Future research will likely focus on developing next-generation enantioselective methodologies that offer improvements in terms of atom economy, catalytic efficiency, and substrate scope. While classical resolution techniques can provide access to the enantiopure amine, modern synthetic chemistry demands more elegant and sustainable approaches.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, for the direct asymmetric synthesis of this compound or its precursors is a primary goal. For instance, asymmetric transfer hydrogenation or dynamic kinetic resolution of racemic precursors could offer efficient routes.

Biocatalysis: The use of enzymes, such as transaminases, could provide a highly selective and environmentally benign method for the synthesis of this compound. Enzyme engineering and optimization of reaction conditions will be crucial for achieving high conversions and enantiomeric excesses.

A comparative overview of potential enantioselective methods is presented in Table 1.

Table 1: Potential Next-Generation Enantioselective Methodologies for this compound

Methodology Potential Advantages Key Research Challenges
Asymmetric Transition Metal Catalysis High turnover numbers, broad substrate scope. Catalyst cost, metal contamination of products.
Chiral Organocatalysis Metal-free, often milder reaction conditions. Catalyst loading, scalability.

Chemo- and Regioselective Functionalization Strategies

The distinct reactivity of the amine and terminal alkyne functionalities in this compound opens a vast landscape for chemo- and regioselective functionalization. Future research will aim to develop precise synthetic tools to selectively modify one functional group in the presence of the other, enabling the construction of diverse molecular scaffolds.

Promising avenues for investigation include:

Selective N-Functionalization: Developing methods for the selective acylation, alkylation, or arylation of the primary amine without affecting the alkyne. This could involve the use of specific protecting group strategies or tailored catalytic systems.

Selective Alkyne Transformations: Exploring reactions that target the terminal alkyne, such as Sonogashira coupling, click chemistry (cycloadditions), and hydrofunctionalization reactions, while preserving the stereocenter and the amine group. The development of catalysts that can distinguish between the two reactive sites will be paramount. researchgate.net

Bifunctionalization: Designing one-pot or sequential reactions that functionalize both the amine and the alkyne, leading to complex and highly substituted chiral building blocks.

Integration into Flow Chemistry and Continuous Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to flow chemistry and continuous synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.gov The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates safely, are particularly relevant for the synthesis and functionalization of this energetic molecule.

Future research in this area will likely involve:

Development of Flow-Compatible Catalysts: Designing and immobilizing catalysts (both chemical and biological) on solid supports to create packed-bed reactors for continuous operation. nih.gov

Multi-step Continuous Synthesis: Integrating several reaction steps, such as the synthesis of the chiral amine followed by its selective functionalization, into a continuous flow sequence. This would streamline the production of complex target molecules and minimize intermediate purification steps. mdpi.com

Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters to ensure consistent product quality and optimize reaction yields.

Advanced Applications in Rational Medicinal Chemistry Scaffold Design

The structural motifs present in this compound are highly valuable in the design of new therapeutic agents. The propargylamine (B41283) moiety is a known pharmacophore in several marketed drugs, and the ability to introduce chirality and a versatile alkyne handle for further modification makes this compound an attractive scaffold for medicinal chemistry. nih.govnih.gov

Future research will focus on:

Scaffold Hopping and Bioisosteric Replacement: Utilizing this compound as a chiral building block to synthesize novel analogs of existing drugs, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): Employing this compound as a starting point for the development of small molecule fragments that can be elaborated into potent and selective drug candidates. The alkyne functionality is particularly useful for "growing" fragments using click chemistry.

Targeted Covalent Inhibitors: The terminal alkyne can be designed to react covalently with specific residues in a biological target, leading to highly potent and durable therapeutic effects.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The combination of a chiral center, a hydrogen-bonding amine group, and a π-rich alkyne makes this compound an intriguing building block for supramolecular chemistry and the construction of ordered self-assembled materials. nih.gov The non-covalent interactions involving these functional groups can direct the formation of complex and functional supramolecular architectures.

Future research directions in this domain may include:

Chiral Recognition: Investigating the use of this compound in the design of chiral hosts for the enantioselective recognition of guest molecules.

Self-Assembled Monolayers (SAMs): Exploring the formation of ordered monolayers of this compound or its derivatives on surfaces, which could have applications in chiral separations, sensing, and asymmetric catalysis.

Development of Chiral Polymers and Gels: Utilizing the bifunctional nature of the molecule to synthesize chiral polymers or low-molecular-weight gelators that can form helical structures or other ordered assemblies. The interplay of hydrogen bonding and π-π stacking interactions will be a key design element. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.